molecular formula C26H23BrN2O3 B11479415 3-[(4-bromophenyl)amino]-1-(2-methoxyethyl)-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

3-[(4-bromophenyl)amino]-1-(2-methoxyethyl)-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11479415
M. Wt: 491.4 g/mol
InChI Key: DAMYTUBALRLEGS-UHFFFAOYSA-N
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Description

3-[(4-bromophenyl)amino]-1-(2-methoxyethyl)-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrol-2-one core, substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromophenyl)amino]-1-(2-methoxyethyl)-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions

    Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving an appropriate amine and a diketone.

    Introduction of the Bromophenyl Group: This step often involves a nucleophilic substitution reaction using 4-bromoaniline.

    Addition of the Methoxyethyl Group: This can be done through an alkylation reaction using 2-methoxyethyl chloride.

    Attachment of the Phenyl and Phenylcarbonyl Groups: These groups can be introduced via Friedel-Crafts acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl and phenyl groups.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols are the primary products.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

Medicinally, the compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of drugs targeting specific diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure could impart desirable characteristics to these materials.

Mechanism of Action

The mechanism by which 3-[(4-bromophenyl)amino]-1-(2-methoxyethyl)-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-chlorophenyl)amino]-1-(2-methoxyethyl)-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
  • 3-[(4-fluorophenyl)amino]-1-(2-methoxyethyl)-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

Compared to similar compounds, 3-[(4-bromophenyl)amino]-1-(2-methoxyethyl)-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which can be advantageous in drug design and material science applications.

Properties

Molecular Formula

C26H23BrN2O3

Molecular Weight

491.4 g/mol

IUPAC Name

3-benzoyl-4-(4-bromoanilino)-1-(2-methoxyethyl)-2-phenyl-2H-pyrrol-5-one

InChI

InChI=1S/C26H23BrN2O3/c1-32-17-16-29-24(18-8-4-2-5-9-18)22(25(30)19-10-6-3-7-11-19)23(26(29)31)28-21-14-12-20(27)13-15-21/h2-15,24,28H,16-17H2,1H3

InChI Key

DAMYTUBALRLEGS-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(C(=C(C1=O)NC2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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